molecular formula C21H28N6O2 B3016679 3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 887030-00-4

3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B3016679
CAS No.: 887030-00-4
M. Wt: 396.495
InChI Key: UBJMSHUPEADTBG-UHFFFAOYSA-N
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Description

3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a purine core structure

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with several biomolecules, including enzymes and proteins. Notably, it acts as an inhibitor of acetylcholinesterase (AChE), a critical enzyme involved in acetylcholine hydrolysis. By inhibiting AChE, it increases acetylcholine levels, which is essential for cognitive function. The compound’s competitive inhibition suggests that it competes with acetylcholine for the active site of AChE .

Cellular Effects

Impact on Cell Function:

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound binds to the hinge region of AChE. It forms interactions that stabilize the enzyme-inhibitor complex, preventing acetylcholine degradation. Additionally, it may alter gene expression related to cholinergic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the substituents through a series of reactions including alkylation, acylation, and cyclization. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antiviral, antibacterial, or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-4-9-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-12-10-25(11-13-26)14-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMSHUPEADTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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